molecular formula C10H14N2O B1602865 [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol CAS No. 906352-65-6

[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol

Cat. No. B1602865
M. Wt: 178.23 g/mol
InChI Key: AGJOWKGAYXTDCC-UHFFFAOYSA-N
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Description

[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol, also referred to as PPM, is a chemical compound that belongs to the class of pyridine derivatives. PPM has been studied for its potential use in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of PPM is not fully understood. However, it has been suggested that PPM may act as a modulator of GABA receptors, which are involved in the regulation of neurotransmitter release.

Biochemical And Physiological Effects

PPM has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that PPM can inhibit the growth of cancer cells and induce apoptosis. PPM has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One advantage of using PPM in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation of using PPM is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on PPM. One area of interest is in the development of new synthetic methods for PPM and its derivatives. Another area of interest is in the investigation of PPM's potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPM and its effects on the body.

Scientific Research Applications

PPM has been studied for its potential use in various scientific research applications. One such application is in the field of organic synthesis, where PPM can be used as a building block for the synthesis of other compounds. PPM has also been studied for its potential use as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJOWKGAYXTDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594599
Record name [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol

CAS RN

906352-65-6
Record name [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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